Cromolyn sodium

Vue d'ensemble

Description

Cromoglycate disodique, également connu sous le nom de cromolyn disodique, est un composé synthétique traditionnellement décrit comme un stabilisateur des mastocytes. Il est généralement commercialisé sous forme de sel de sodium de l'acide cromoglicic. Ce composé empêche la libération de substances chimiques inflammatoires telles que l'histamine à partir des mastocytes, ce qui en fait un médicament révolutionnaire dans la prise en charge de l'asthme et d'autres affections allergiques .

Applications De Recherche Scientifique

Cromolyn disodium salt has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Cromolyn sodium, also known as cromoglicic acid, primarily targets mast cells . Mast cells play a crucial role in the regulation of inflammatory responses in the body, particularly in conditions such as asthma .

Mode of Action

This compound acts as a mast cell stabilizer . It inhibits the release of chemical mediators from sensitized mast cells . Specifically, it prevents the release of substances in the body that cause inflammation . It works by acting on certain inflammatory cells in the lungs to prevent them from releasing substances that cause asthma symptoms or bronchospasm .

Biochemical Pathways

This compound affects the phosphatidylinositol (PI) pathway . It blocks the agonist-mediated stimulation of this pathway . The PI pathway is involved in various cellular functions, including cell growth and survival, and the regulation of various intracellular processes.

Pharmacokinetics

This compound has a bioavailability of approximately 1% . This means that only a small fraction of the administered dose reaches the systemic circulation due to its poor absorption. The elimination half-life of this compound is about 1.3 hours , indicating that it is relatively quickly removed from the body.

Result of Action

The action of this compound results in the prevention of allergy symptoms . By inhibiting the release of inflammatory chemicals such as histamine from mast cells, it helps prevent symptoms of allergic reactions, including those associated with conditions like asthma, allergic rhinitis, and certain allergic eye conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is used to prevent bronchospasm caused by exercise or exposure to cold dry air, chemicals, or environmental pollutants or allergens (such as animal dander or chemicals used in manufacturing) . Therefore, the efficacy and stability of this compound can be affected by these environmental conditions.

Analyse Biochimique

Biochemical Properties

Cromolyn Sodium interacts with mast cells, preventing the release of inflammatory chemicals such as histamine . It has been shown to inhibit mast cell degranulation provoked by various stimuli . The acute inhibitory action of cromolyn as well as glucocorticoids on mast cell mediator release is blocked in the presence of specific anti-Anx-A1 neutralizing antibodies .

Cellular Effects

This compound works by preventing the release of substances in the body that cause inflammation . It is used to treat the symptoms of a condition called mastocytosis, which can cause diarrhea, nausea, vomiting, headaches, stomach pain, itchy skin, and flushing . It also reduces the amount of histamine and other inflammatory chemicals that the mast cells produce .

Molecular Mechanism

This compound inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions . This compound also may reduce the release of inflammatory leukotrienes . It may act by inhibiting calcium influx .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results in delaying disease onset and providing neuroprotection

Metabolic Pathways

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells .

Transport and Distribution

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells .

Subcellular Localization

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells , suggesting that its site of action is likely within these cells.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Cromoglycate disodique est synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction de la 2,6-dihydroxyacétophénone avec l'épichlorhydrine en présence d'une base telle que l'hydroxyde de potassium. Cette réaction forme un intermédiaire, qui est ensuite réagi avec des dérivés de la chromone pour produire de l'acide cromoglicic. L'étape finale consiste à neutraliser l'acide avec de l'hydroxyde de sodium pour former le cromoglycate disodique .

Méthodes de production industrielle

La production industrielle de cromoglycate disodique suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction, y compris la température, le pH et la composition du solvant, afin d'assurer un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation et séché sous vide pour obtenir une poudre blanche stable et hygroscopique .

Analyse Des Réactions Chimiques

Types de réactions

Cromoglycate disodique subit diverses réactions chimiques, notamment :

Oxydation : Cromoglycate disodique peut être oxydé dans des conditions spécifiques, bien que cela ne soit pas une réaction courante pour ses applications typiques.

Réduction : Les réactions de réduction ne sont généralement pas associées au cromoglycate disodique.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant ses groupes hydroxyle et carboxyle.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec le cromoglycate disodique comprennent les acides et les bases forts, les agents oxydants et les solvants comme l'eau et l'isopropanol. Les conditions de réaction telles que la température et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le cromoglycate disodique dépendent des conditions de réaction spécifiques. Par exemple, les réactions de substitution peuvent produire divers dérivés de l'acide cromoglicic .

Applications de la recherche scientifique

Cromoglycate disodique a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Cromoglycate disodique exerce ses effets en stabilisant les mastocytes, empêchant ainsi la libération d'histamine et d'autres médiateurs inflammatoires. Le composé modifie la fonction des canaux chlorures retardés dans la membrane cellulaire, inhibant l'activation cellulaire dans les éosinophiles et les sous-types spécifiques de mastocytes présents dans les poumons . Ce mécanisme le rend efficace pour prévenir les réactions allergiques et les crises d'asthme .

Comparaison Avec Des Composés Similaires

Composés similaires

Nedocromil sodique : Un autre stabilisateur des mastocytes utilisé dans le traitement de l'asthme et des affections allergiques.

Ketotifène : Un antihistaminique et stabilisateur des mastocytes utilisé pour des indications similaires.

Lodoxamide : Un stabilisateur des mastocytes utilisé principalement dans les solutions ophtalmiques.

Unicité

Cromoglycate disodique est unique dans son mécanisme d'action spécifique et sa capacité à prévenir la libération de multiples médiateurs inflammatoires à partir des mastocytes. Contrairement à certains autres stabilisateurs des mastocytes, il n'a pas d'activité vasoconstrictrice, antihistaminique ou glucocorticoïde intrinsèque, ce qui en fait une option plus sûre pour une utilisation à long terme .

Activité Biologique

Cromolyn sodium, a mast cell stabilizer, is primarily recognized for its role in preventing the release of inflammatory mediators such as histamine and leukotrienes. It is utilized in the management of various allergic conditions, including asthma, allergic rhinitis, and mastocytosis. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and emerging research findings.

This compound operates by stabilizing mast cells and preventing their degranulation. This action inhibits the subsequent release of pro-inflammatory mediators that contribute to allergic responses and bronchoconstriction. Unlike antihistamines that block the effects of histamines after they are released, this compound acts prophylactically by preventing their release altogether. This property makes it particularly useful in managing chronic allergic conditions rather than acute episodes .

Pharmacokinetics

- Absorption : this compound exhibits poor absorption when administered orally, with a bioavailability ranging from 0.5% to 2%. Less than 0.07% is absorbed from ophthalmic solutions .

- Onset of Action : The therapeutic effects typically manifest within 2 to 6 weeks after initiation of treatment.

- Half-Life : The half-life of this compound is approximately 80 to 90 minutes.

- Excretion : It is primarily excreted unchanged in feces (98%), with minimal renal excretion .

Therapeutic Applications

This compound is approved for various indications:

- Asthma Prophylaxis : Used to prevent asthma attacks rather than treat them acutely.

- Allergic Rhinitis : Effective in reducing symptoms associated with seasonal allergies.

- Mast Cell Diseases : Beneficial for patients with mastocytosis and related disorders.

- Off-label Uses : Includes treatment for food allergies and inflammatory bowel diseases .

Case Studies and Research Findings

Recent studies have explored the potential anticancer properties of this compound, particularly in colon cancer:

-

Colon Cancer Inhibition :

- A study demonstrated that this compound selectively inhibited the proliferation of colon cancer cells in vitro and in vivo. The IC50 values were found to be 7.33 μM for MCF-10 cells and 2.33 μM for HT29 cells, indicating significant cytotoxicity against these cancer cell lines.

- In animal models, this compound reduced tumor volume and weight compared to control groups, suggesting its potential as an anticancer agent .

-

Dosing Regimens :

- Various dosing regimens have been reported across different studies:

Summary Table of Key Findings

| Study Focus | Findings | Dosage/Duration |

|---|---|---|

| Asthma Management | Prevents mast cell degranulation | Varies; typically prophylactic |

| Colon Cancer | Inhibits proliferation; selective cytotoxicity | IC50 values: MCF-10 (7.33 μM), HT29 (2.33 μM) |

| Crohn's Disease | Effective in reducing symptoms | Oral: 800 mg/day to 2000 mg/day for 4-6 months |

| Allergic Rhinitis | Reduces symptoms effectively | Varies; often used as nasal spray |

Propriétés

Numéro CAS |

15826-37-6 |

|---|---|

Formule moléculaire |

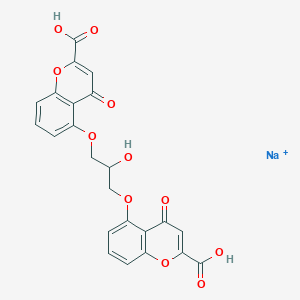

C23H16NaO11 |

Poids moléculaire |

491.4 g/mol |

Nom IUPAC |

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30); |

Clé InChI |

PGJQILCRMPOZKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na] |

Key on ui other cas no. |

15826-37-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

16110-51-3 (Cromolyn) |

Synonymes |

Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of Cromolyn Sodium's action on mast cells?

A2: By inhibiting mast cell degranulation, this compound reduces the inflammatory cascade associated with allergic reactions and asthma. This translates to a decrease in symptoms like bronchospasm, airway hyperresponsiveness, and mucus production. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as Disodium 5,5′‐[(2‐Hydroxy‐1,3‐propanediyl)bis(oxy)]bis[4‐oxo‐4H‐1‐benzopyran‐2‐carboxylate], has a molecular formula of C23H14Na2O11 and a molecular weight of 512.33 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in the provided research, analytical methods like HPLC [] have been developed and validated for characterizing and quantifying this compound and its related substances in drug substances and inhalation solutions.

Q4: How does the physical state of this compound change with humidity?

A5: this compound crystals exhibit a unique property of absorbing and losing water depending on the surrounding humidity. At high humidity levels (above 90% RH), these crystals can absorb a significant amount of water (up to 24 wt.%), leading to lattice expansion and impacting their physical properties. []

Q5: Is this compound compatible with other drugs in nebulizer solutions?

A6: Research indicates that this compound nebulizer solution demonstrates physical and chemical compatibility with specific bronchodilators, including metaproterenol sulfate, albuterol sulfate, and atropine sulfate, for a clinically relevant timeframe. []

Q6: How stable is this compound when mixed with other bronchodilators in nebulizer solutions?

A7: Studies show that when mixed with certain bronchodilators, this compound remains stable for at least 90 minutes, ensuring the efficacy and safety of the combined treatment. Importantly, this compound doesn’t negatively impact the stability of the other drugs in the mixture. []

Q7: Has this compound shown efficacy in animal models of allergic reactions?

A8: Yes, studies in sensitized guinea pigs demonstrate that this compound effectively reduces the early-phase allergic response in ocular anaphylaxis, comparable to another mast cell stabilizer. []

Q8: Are there any animal studies suggesting a potential for this compound in Alzheimer's disease?

A9: While requiring further investigation, research in a transgenic mouse model of Alzheimer's disease suggests that this compound may influence Amyloid β (Aβ) dynamics. It was observed to inhibit Aβ aggregation in vitro and decrease soluble Aβ levels in vivo. []

Q9: Has this compound demonstrated clinical efficacy in treating asthma in children?

A10: Clinical trials in children with asthma have shown that this compound can effectively control symptoms and reduce the need for rescue medications. One study found it particularly beneficial for children with severe, perennial asthma. [, ]

Q10: What is the efficacy of this compound compared to other treatments for allergic rhinitis?

A11: Clinical trials have compared this compound to other medications for allergic rhinitis. Notably, a study found it to be comparably effective to oral terfenadine in relieving symptoms and well-tolerated by patients. []

Q11: Does this compound effectively prevent exercise-induced bronchospasm (EIB)?

A12: Studies exploring this compound's impact on EIB show mixed results. While one study in adults suggested it provided significant protection against EIB compared to placebo, [] another study indicated its effectiveness might vary among individuals. []

Q12: Are there any novel drug delivery systems being explored for this compound?

A13: Research is exploring innovative approaches to deliver this compound more effectively. One study investigated nano-sized ethosomes for enhanced transdermal delivery, potentially offering advantages over conventional formulations. []

Q13: What analytical techniques are commonly used to characterize and quantify this compound?

A16: High-performance liquid chromatography (HPLC) is a key analytical tool used for this compound research. This technique allows for accurate and selective quantitation of the drug and its related substances, supporting quality control and formulation development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.